N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide
Description
N-{2-[3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide is a synthetic indole-based benzamide derivative featuring a 4-bromophenyl carbamoyl methyl sulfanyl group at the indole C3 position, linked via an ethyl chain to a 2-methoxybenzamide moiety. The bromophenyl group likely enhances lipophilicity and binding affinity, while the methoxybenzamide contributes to solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O3S/c1-33-23-9-5-3-7-21(23)26(32)28-14-15-30-16-24(20-6-2-4-8-22(20)30)34-17-25(31)29-19-12-10-18(27)11-13-19/h2-13,16H,14-15,17H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNSDWGVPPPSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with a suitable nucleophile.
Carbamoylation: The carbamoyl group is added using a carbamoyl chloride derivative in the presence of a base.
Thioether Formation: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with a halide under basic conditions.
Final Coupling: The methoxybenzamide moiety is coupled to the intermediate product through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl and carbamoyl groups. It can also be used in the development of new biochemical assays.
Medicine
Medically, N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The bromophenyl and indole groups can interact with enzyme active sites, potentially inhibiting or modulating their activity. The sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function. The methoxybenzamide moiety can enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and synthetic features of the target compound with analogs from the evidence:
*Calculated based on molecular formula.
Structural and Functional Insights
Core Indole Modifications: The target compound shares an indole core with sulfanyl-linked carbamoyl groups, similar to BA99557 and BA99536. The sulfanyl group (-S-) enhances conformational flexibility and may facilitate interactions with hydrophobic binding pockets .
Substituent Effects on Bioactivity :
- The 2-methoxybenzamide in the target compound contrasts with the 3-trifluoromethylbenzamide in BA99537. Methoxy groups generally improve solubility, while trifluoromethyl groups enhance metabolic resistance .
- The bromophenyl group in the target compound and ’s analog may confer selectivity toward bromodomain-containing proteins or tyrosine phosphatases, as seen in ’s 91.7% yield inhibitor .
Synthetic Challenges :
- Lower yields in sulfonamide-linked analogs (e.g., 45% in ) suggest steric or electronic challenges during coupling reactions, whereas ’s high yield (91.7%) highlights efficient carbamate or ester hydrolysis strategies .
Docking and Binding Affinity Predictions
’s Glide XP scoring function suggests that hydrophobic enclosures and hydrogen-bonding motifs are critical for affinity. The bromophenyl group in the target compound may engage in halogen bonding with protein residues, a feature absent in non-halogenated analogs like BA99538 .
Biological Activity
N-{2-[3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antioxidative properties. This article focuses on the biological activity of this specific compound, synthesizing current research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The structural characteristics include:
- An indole core, which is often associated with biological activity.
- A bromophenyl group that may enhance lipophilicity and biological interactions.
- A methoxy group that can influence the compound's reactivity and solubility.
Anticancer Activity
Research indicates that compounds with indole structures exhibit significant anticancer properties. Specifically, derivatives similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Studies demonstrate that related indole derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, some derivatives exhibited IC50 values in the low micromolar range (e.g., 1.2 µM for selective compounds) .
Antioxidative Activity
Indole derivatives are also recognized for their antioxidative properties. These compounds can mitigate oxidative stress in cells, which is crucial for preventing cellular damage and cancer progression. The antioxidative capacity has been measured using various spectroscopic methods, showing significant improvement compared to standard antioxidants like BHT .
Antibacterial Activity
The antibacterial potential of similar compounds has been investigated, with some displaying strong activity against Gram-positive bacteria such as Enterococcus faecalis. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 8 µM .
Study 1: Antiproliferative Effects
A study focused on the synthesis of novel benzimidazole carboxamides demonstrated that modifications at specific positions on the indole structure significantly influenced antiproliferative activity. Compounds with hydroxyl and methoxy substitutions showed pronounced effects against MCF-7 cells .
Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships revealed that electron-donating groups on the nitrogen atom of indole derivatives enhance biological activity. The presence of methoxy groups was found to improve solubility and bioavailability, leading to better therapeutic outcomes .
Data Summary Table
| Biological Activity | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antiproliferative | MCF-7 | 1.2 | Selective activity against breast cancer |
| Antioxidative | Various | - | Improved antioxidative capacity |
| Antibacterial | E. faecalis | 8 | Effective against Gram-positive bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
